molecular formula C23H26N2O4S B2588600 Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 367907-64-0

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2588600
CAS RN: 367907-64-0
M. Wt: 426.53
InChI Key: RJQALYGCSNAPAU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents, including a benzyloxy group and an ethoxy group attached to a phenyl ring, and a methyl group attached to the pyrimidine ring.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a central pyrimidine ring, with various groups attached at different positions. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it would likely be a solid at room temperature, based on its molecular structure .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. For instance, Atorvastatin and Sunitinib (shown in Figure 1) contain this substructure. Our compound’s structural similarity to these drugs suggests potential applications in drug development .

Antimalarial and Antiviral Research

The 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, exhibit bioactivity. Some have antimalarial properties, while others inhibit HIV-1 protease. Researchers have explored various approaches to synthesize these compounds, such as cyclization of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones .

Organic Synthesis and Cyclization Reactions

Our compound’s synthesis involves cyclization modes of a glycine-derived enamino amide. The procedure yields high product purity and operational simplicity. Additionally, it extends our understanding of cyclization reactions under Boc-deprotection conditions .

Molecular Sieves and Sonication

In related research, molecular sieves and sonication have been used to synthesize Mannich bases from 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione. These compounds exhibit diverse biological activities and are relevant in medicinal chemistry .

Salicylate Synthase Inhibition

Unexpected compounds have been isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. While not directly related to our compound, this highlights the importance of exploring unexpected outcomes in organic synthesis .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s impossible to say what its mechanism of action might be .

Safety and Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

methyl 6-(3-ethoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-5-28-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)27-4)15(2)25(3)23(30)24-21/h6-13,21H,5,14H2,1-4H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQALYGCSNAPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N(C(=S)N2)C)C)C(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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